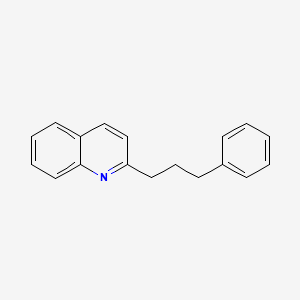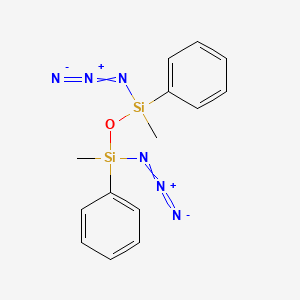![molecular formula C30H46N4O2 B14297834 7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 122188-09-4](/img/structure/B14297834.png)
7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This particular compound is characterized by its unique structure, which includes two nonyl groups and a benzo[g]pteridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with barbituric acid derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pteridine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or halogenated derivatives .
Scientific Research Applications
7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role as a cofactor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pteridine derivatives such as:
Pterin: 2-amino-4(3H)-pteridinone.
Lumazine: 2,4(1H,3H)-pteridinedione.
Uniqueness
7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nonyl groups and benzo[g]pteridine core differentiate it from other pteridine derivatives, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
122188-09-4 |
|---|---|
Molecular Formula |
C30H46N4O2 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
7,8-dimethyl-3,10-di(nonyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C30H46N4O2/c1-5-7-9-11-13-15-17-19-33-26-22-24(4)23(3)21-25(26)31-27-28(33)32-30(36)34(29(27)35)20-18-16-14-12-10-8-6-2/h21-22H,5-20H2,1-4H3 |
InChI Key |
MMQCKUZHIKZPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)N(C3=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)






![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)


![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)

![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
